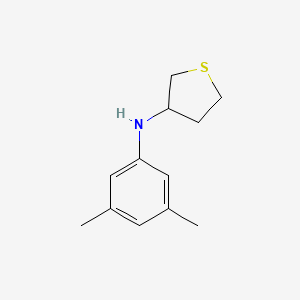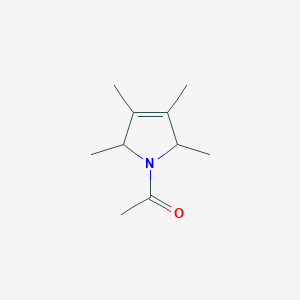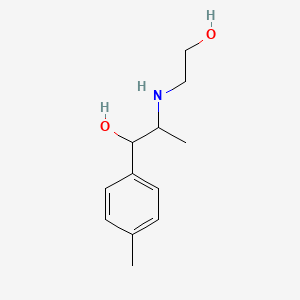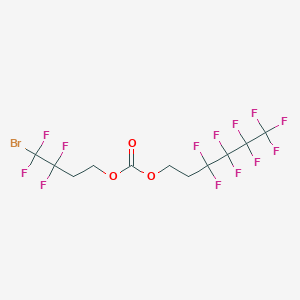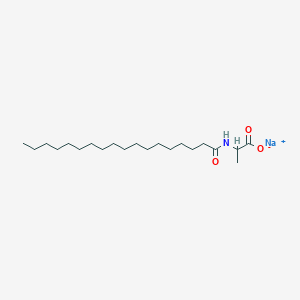
N-Octadecanoyl-L-alanine sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octadecanoyl-L-alanine sodium salt is a chemical compound with the molecular formula C21H40NNaO3 and a molar mass of 377.53697 g/mol . It is also known by its systematic name, L-Alanine, N-(1-oxooctadecyl)-, sodium salt (1:1) . This compound is a derivative of L-alanine, a naturally occurring amino acid, and is characterized by the presence of an octadecanoyl group attached to the nitrogen atom of the alanine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadecanoyl-L-alanine sodium salt typically involves the acylation of L-alanine with octadecanoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The purification steps are also scaled up, often involving continuous chromatography or large-scale recrystallization techniques to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Octadecanoyl-L-alanine sodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-alanine and octadecanoic acid.
Oxidation: It can undergo oxidation reactions, particularly at the octadecanoyl group, leading to the formation of corresponding carboxylic acids or ketones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles in organic solvents.
Major Products Formed
Hydrolysis: L-alanine and octadecanoic acid.
Oxidation: Carboxylic acids or ketones derived from the octadecanoyl group.
Substitution: Compounds with different cations replacing the sodium ion.
Wissenschaftliche Forschungsanwendungen
N-Octadecanoyl-L-alanine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in studies related to membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as an additive in food processing
Wirkmechanismus
The mechanism of action of N-Octadecanoyl-L-alanine sodium salt is primarily related to its amphiphilic properties. The compound can interact with lipid bilayers and proteins, affecting their structure and function. It can also form micelles and vesicles, which are useful in drug delivery and other applications. The molecular targets and pathways involved include interactions with membrane proteins and lipid rafts, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Octadecanoyl-L-alanine: Similar structure but without the sodium ion.
N-Octadecanoyl-L-serine sodium salt: Similar structure with serine instead of alanine.
N-Octadecanoyl-L-glycine sodium salt: Similar structure with glycine instead of alanine.
Uniqueness
N-Octadecanoyl-L-alanine sodium salt is unique due to its specific combination of the octadecanoyl group and L-alanine, providing distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactants and emulsifying agents, as well as in studies involving membrane interactions .
Eigenschaften
Molekularformel |
C21H40NNaO3 |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
sodium;2-(octadecanoylamino)propanoate |
InChI |
InChI=1S/C21H41NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25;/h19H,3-18H2,1-2H3,(H,22,23)(H,24,25);/q;+1/p-1 |
InChI-Schlüssel |
ANDJZRCZLRGWPQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



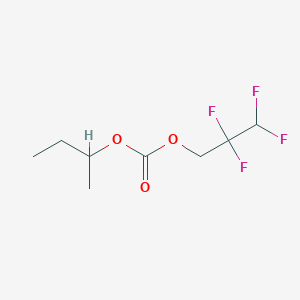
![1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092492.png)
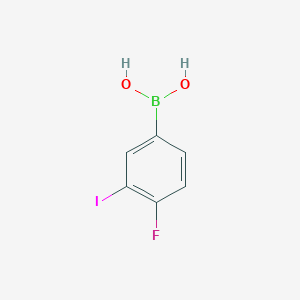
![4-(1H-imidazol-1-yl)-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15092508.png)
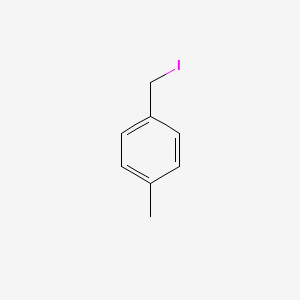
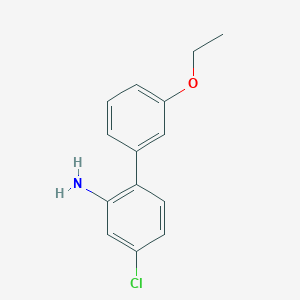

![1-(7-Methylthieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15092532.png)
![4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15092545.png)
